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molecular formula C11H12N2O B8501596 8-Amino-7-ethoxyquinoline

8-Amino-7-ethoxyquinoline

Cat. No. B8501596
M. Wt: 188.23 g/mol
InChI Key: VSKFJYDWDHMFNK-UHFFFAOYSA-N
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Patent
US04761475

Procedure details

7-Ethoxy-8-nitroquinoline (2.62 g, 12.0 mmole), in absolute ethanol (200 mL) was shaken with 10% palladium on carbon (0.10 g) under hydrogen (50 psi) for 3 hr. The catalyst was filtered off and the filtrate concentrated to 10 mL. The title compound crystallized as yellow needles (1.86 g, 82%); mp 94°-95°. Anal. Calcd for C11H12N2O: C, 70.19; H, 6.43; N, 14.88. Found: C, 70.16; H, 6.47; N, 14.87.
Name
7-Ethoxy-8-nitroquinoline
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[C:13]([N+:14]([O-])=O)=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)[CH3:2]>C(O)C.[Pd]>[NH2:14][C:13]1[C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[CH:10][CH:9]=[CH:8]2

Inputs

Step One
Name
7-Ethoxy-8-nitroquinoline
Quantity
2.62 g
Type
reactant
Smiles
C(C)OC1=CC=C2C=CC=NC2=C1[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to 10 mL
CUSTOM
Type
CUSTOM
Details
The title compound crystallized as yellow needles (1.86 g, 82%)

Outcomes

Product
Name
Type
Smiles
NC=1C(=CC=C2C=CC=NC12)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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